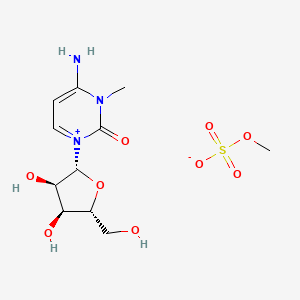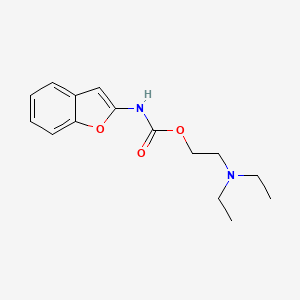
2-Benzofuranylcarbamic acid, 2-(diethylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diethylaminoethyl N-(1-benzofuran-2-yl)carbamate is a synthetic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 2-diethylaminoethyl N-(1-benzofuran-2-yl)carbamate typically involves the reaction of 2-benzofuran-2-yl isocyanate with 2-diethylaminoethanol under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
2-Diethylaminoethyl N-(1-benzofuran-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Diethylaminoethyl N-(1-benzofuran-2-yl)carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its benzofuran scaffold, which is known to exhibit antimicrobial properties.
Pharmaceuticals: It is explored for its potential use in drug development, particularly in the treatment of bacterial infections and other diseases.
Biological Studies: The compound is used in various biological assays to study its effects on different biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-diethylaminoethyl N-(1-benzofuran-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or other biological effects. The benzofuran scaffold plays a crucial role in its activity by facilitating binding to the target sites .
Comparison with Similar Compounds
2-Diethylaminoethyl N-(1-benzofuran-2-yl)carbamate can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Exhibits antimicrobial and anticancer properties.
Properties
CAS No. |
100310-96-1 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
2-(diethylamino)ethyl N-(1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-3-17(4-2)9-10-19-15(18)16-14-11-12-7-5-6-8-13(12)20-14/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18) |
InChI Key |
IULZSUXJWBJGAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)NC1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


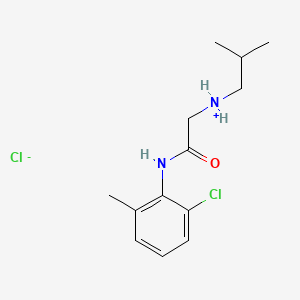
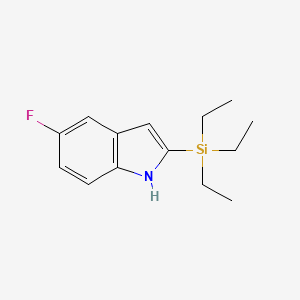
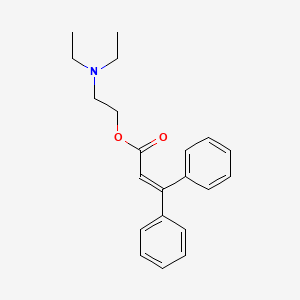
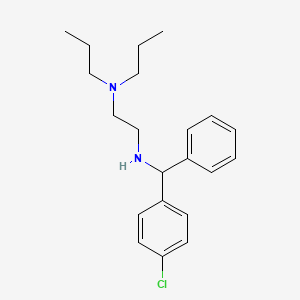
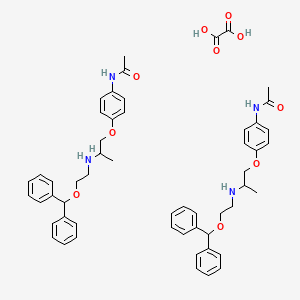
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)
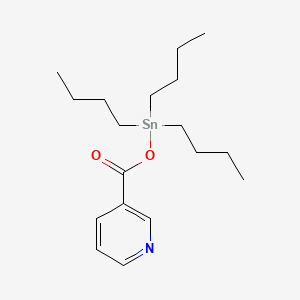
![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)

![2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid](/img/structure/B13751431.png)
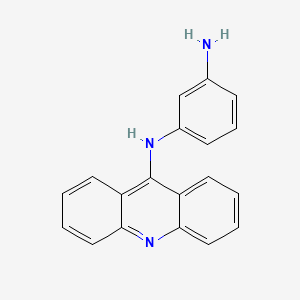
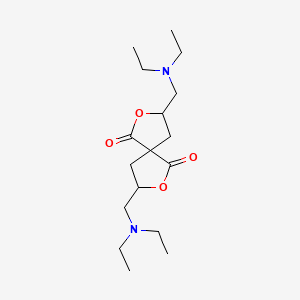
![Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13751440.png)
